molecular formula C22H18Cl2N2 B1588821 1,1'-Diphenyl-4,4'-bipyridinium Dichloride CAS No. 47369-00-6

1,1'-Diphenyl-4,4'-bipyridinium Dichloride

Cat. No.: B1588821
CAS No.: 47369-00-6
M. Wt: 381.3 g/mol
InChI Key: SZZVUWLOZBMPLX-UHFFFAOYSA-L
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Biochemical Analysis

Biochemical Properties

1,1’-Diphenyl-4,4’-bipyridinium Dichloride has been found to interact with various enzymes, proteins, and other biomolecules. It is known to undergo photo- and thermal-induced electron transfer, exhibiting photochromic and thermochromic behaviors . This property allows it to interact with various biomolecules in unique ways, influencing biochemical reactions .

Cellular Effects

The effects of 1,1’-Diphenyl-4,4’-bipyridinium Dichloride on cells are diverse. It has been found to cause oxidative stress, which may result in mitochondrial toxicity and the induction of apoptosis and lipid peroxidation . This can have significant impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1,1’-Diphenyl-4,4’-bipyridinium Dichloride exerts its effects through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-Diphenyl-4,4’-bipyridinium Dichloride can change over time. It has been observed that its luminescence properties can be switched by UV-vis light irradiation or by heating to 90 °C . This suggests that the compound’s stability, degradation, and long-term effects on cellular function can be influenced by environmental conditions .

Dosage Effects in Animal Models

The effects of 1,1’-Diphenyl-4,4’-bipyridinium Dichloride can vary with different dosages in animal models. High doses of the compound have been found to be harmful, causing respiratory irritation, suspected damage to fertility or the unborn child, and damage to organs .

Metabolic Pathways

1,1’-Diphenyl-4,4’-bipyridinium Dichloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific pathways it is involved in depend on the biochemical context.

Transport and Distribution

1,1’-Diphenyl-4,4’-bipyridinium Dichloride is transported and distributed within cells and tissues in a manner that depends on its chemical properties and the specific biological context . It may interact with transporters or binding proteins, and its localization or accumulation can be influenced by these interactions .

Subcellular Localization

The subcellular localization of 1,1’-Diphenyl-4,4’-bipyridinium Dichloride can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . The specific localization of the compound can influence its biochemical interactions and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Diphenyl-4,4’-bipyridinium Dichloride can be synthesized through the reaction of 4,4’-bipyridine with diphenylchloromethane under reflux conditions . The reaction typically involves heating the mixture in an organic solvent such as acetonitrile for several hours to ensure complete reaction.

Industrial Production Methods: Industrial production of 1,1’-Diphenyl-4,4’-bipyridinium Dichloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Diphenyl-4,4’-bipyridinium Dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

1-phenyl-4-(1-phenylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2.2ClH/c1-3-7-21(8-4-1)23-15-11-19(12-16-23)20-13-17-24(18-14-20)22-9-5-2-6-10-22;;/h1-18H;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZVUWLOZBMPLX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=CC=C4.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446252
Record name 1,1'-Diphenyl-4,4'-bipyridinium Dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47369-00-6
Record name 1,1'-Diphenyl-4,4'-bipyridinium Dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Diphenyl-4,4'-bipyridinium Dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 1,1'-Diphenyl-4,4'-bipyridinium Dichloride influence its ability to form charge-transfer complexes with 9,10-bis(3,5-dihydroxyphenyl)anthracene (BDHA)?

A1: The research article highlights that this compound acts as an electron acceptor when combined with BDHA, which serves as the electron donor. While the paper doesn't delve into the specific structural reasons behind this interaction, it reveals a key finding: unlike its counterpart, 1,1′-dimethyl-4,4′-bipyridinium dichloride (MVCl2), the diphenyl derivative forms an achiral CT complex with BDHA. This suggests that the bulky phenyl groups in this compound likely hinder the specific intermolecular interactions needed for chiral crystallization observed in the BDHA/MVCl2 complex []. Further investigation into the spatial arrangement and electronic properties of these complexes could elucidate the structure-activity relationship in detail.

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